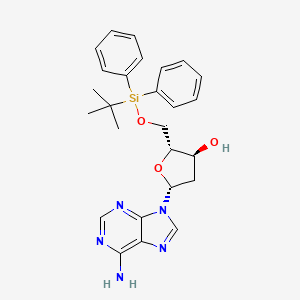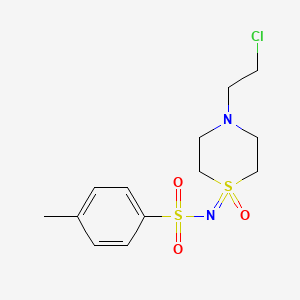![molecular formula C11H9N3O3 B15216006 (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B15216006.png)
(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one is an organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one typically involves the condensation of 3-methyl-1H-pyrazol-5-one with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce oxides or other higher oxidation state compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s structural features allow it to interact with various biological molecules, potentially disrupting normal cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1H-pyrazol-5-one: A precursor in the synthesis of (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one.
2-nitrobenzaldehyde: Another precursor used in the synthesis.
Allylamine: An organic compound with similar reactivity but different structural features.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrazolone ring with a nitrophenyl group
Propiedades
Fórmula molecular |
C11H9N3O3 |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H9N3O3/c1-7-9(11(15)13-12-7)6-8-4-2-3-5-10(8)14(16)17/h2-6H,1H3,(H,13,15)/b9-6+ |
Clave InChI |
PXXXLRCRODHUNU-RMKNXTFCSA-N |
SMILES isomérico |
CC\1=NNC(=O)/C1=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC1=NNC(=O)C1=CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


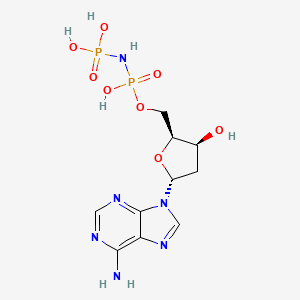
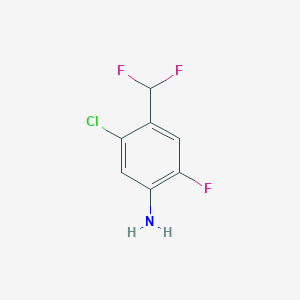
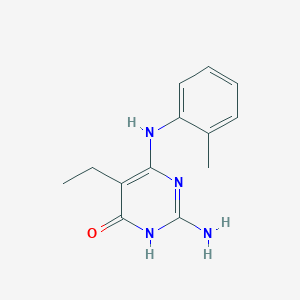
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B15215941.png)
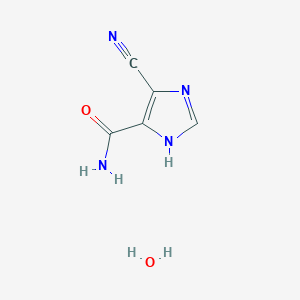
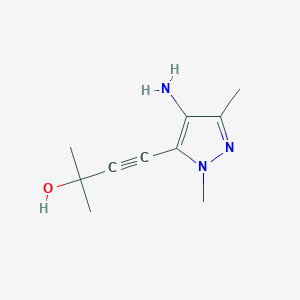
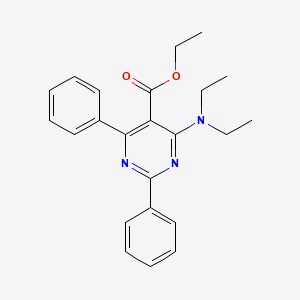
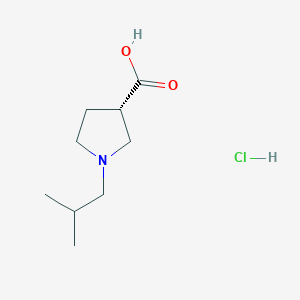
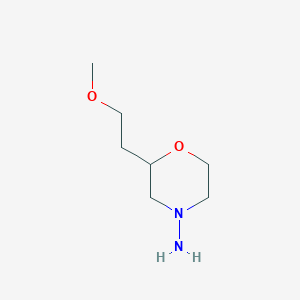
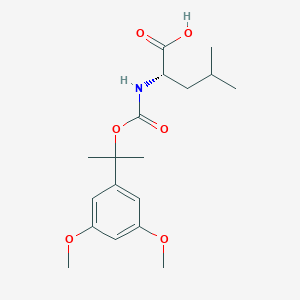
![trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)
